6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide
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Overview
Description
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 6-position and an oxolan-3-yl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Chlorination: The pyridazine core is then chlorinated at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Various substituted pyridazine derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of bioactive molecules and drug discovery programs.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simple pyridazine ring.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
6-Chloropyridazine: A simpler analog with only a chloro group at the 6-position.
Uniqueness
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide is unique due to the presence of both the chloro and oxolan-3-yl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug design and development.
Properties
IUPAC Name |
6-chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-2-1-7(12-13-8)9(14)11-6-3-4-15-5-6/h1-2,6H,3-5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNJFRXROXREON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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